
UNC2400
Übersicht
Beschreibung
UNC 2400 ist eine chemische Verbindung, die für ihre Rolle als negative Kontrolle für UNC 1999 bekannt ist. Es ist ein enger Analogon von UNC 1999, weist aber eine über 1000-fach geringere Potenz auf. Die Verbindung wird hauptsächlich in Forschungseinrichtungen eingesetzt, um die enzymatische Aktivität von Histon-Methyltransferasen, insbesondere EZH1 und EZH2, zu untersuchen .
Herstellungsmethoden
Die Synthese von UNC 2400 umfasst mehrere Schritte, darunter die Bildung verschiedener Zwischenprodukte. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter kontrollierten Bedingungen in einem Labor hergestellt wird, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Vorbereitungsmethoden
The synthesis of UNC 2400 involves multiple steps, including the formation of various intermediates. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting under controlled conditions to ensure high purity and consistency .
Analyse Chemischer Reaktionen
UNC 2400 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können auch an UNC 2400 durchgeführt werden, obwohl die spezifischen Bedingungen und Reagenzien nicht öffentlich bekannt gegeben werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören starke Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Epigenetics Research
- UNC2400 is frequently employed in studies focused on histone methylation processes, particularly those involving EZH2 and EZH1. Its use allows researchers to discern between specific effects induced by potent inhibitors and nonspecific effects that may arise from other pathways.
-
Cancer Research
- The compound is instrumental in cancer biology, particularly in understanding the role of EZH2 in tumorigenesis. By using this compound alongside active inhibitors, researchers can assess the contribution of EZH2-mediated pathways in various cancers.
-
Drug Development
- In drug discovery programs targeting histone methyltransferases, this compound acts as a benchmark to evaluate the effectiveness of new compounds designed to inhibit EZH2 and EZH1. Its presence ensures that observed biological effects are indeed due to the active compounds being tested.
Case Study 1: Validation of EZH2 Inhibitors
In a study examining the impact of EZH2 inhibition on leukemia cells, researchers utilized both UNC1999 and this compound. The results indicated that only UNC1999 effectively reduced levels of H3K27me3, leading to anti-proliferative effects in MLL-rearranged leukemia models. In contrast, treatment with this compound did not alter H3K27me3 levels or induce any significant biological changes .
Case Study 2: Atypical Teratoid Rhabdoid Tumors
Research investigating Atypical Teratoid Rhabdoid Tumors (ATRT) demonstrated that while UNC1999 significantly inhibited cell proliferation, this compound had negligible effects. This study highlighted the importance of using negative controls like this compound to accurately interpret the results from potent inhibitors .
Data Tables
Compound | IC50 (nM) | Role | Application Area |
---|---|---|---|
UNC1999 | <10 | Active inhibitor | Cancer research |
This compound | >13,000 | Negative control | Epigenetics research |
Study Focus | Findings with UNC1999 | Findings with this compound |
---|---|---|
MLL-rearranged leukemia | Significant reduction in H3K27me3 levels; anti-proliferative effects | No significant changes observed |
Atypical Teratoid Rhabdoid Tumors | Inhibition of cell proliferation; activation of immune response pathways | Negligible effects on cell growth |
Wirkmechanismus
UNC 2400 exerts its effects by acting as a negative control for UNC 1999. It inhibits the enzymatic activity of histone methyltransferases EZH1 and EZH2, albeit with significantly lower potency. The compound binds to the active site of these enzymes, preventing them from catalyzing the methylation of histone proteins. This inhibition helps researchers study the role of EZH1 and EZH2 in various biological processes .
Vergleich Mit ähnlichen Verbindungen
UNC 2400 ähnelt anderen Verbindungen, die auf Histon-Methyltransferasen abzielen, wie zum Beispiel:
UNC 1999: Ein potenter Inhibitor von EZH1 und EZH2 mit deutlich höherer Potenz im Vergleich zu UNC 2400.
EPZ-6438: Ein selektiver Inhibitor von EZH2, der ebenfalls in der Krebsforschung eingesetzt wird.
Was UNC 2400 auszeichnet, ist seine Rolle als negative Kontrolle, was es zu einem wertvollen Werkzeug in der Forschung zur Validierung der Wirkungen anderer Inhibitoren macht.
Biologische Aktivität
UNC2400 is a small molecule designed as a close analog of UNC1999, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) and EZH1 methyltransferases. While UNC1999 has demonstrated significant biological activity in modulating histone methylation and impacting gene expression, this compound serves primarily as a negative control due to its substantially lower potency. This article explores the biological activity of this compound, highlighting its role in research, its structural characteristics, and the implications of its inactivity in various biological contexts.
Structural Characteristics
This compound is characterized by its structural similarity to UNC1999, with modifications that significantly reduce its potency. The key differences include:
- N-Methyl Groups : this compound features two N-methyl groups at the secondary amide and pyridone moieties, which disrupt critical hydrogen bonding interactions necessary for binding to EZH2 and EZH1.
- Potency : In biochemical assays, this compound exhibits an IC50 value of approximately 13,000 nM, making it over 1,000-fold less potent than UNC1999 .
Biological Activity Overview
The primary function of this compound is as a negative control in experiments assessing the effects of EZH2 inhibition. Its inactivity allows researchers to discern the specific effects of active compounds like UNC1999 without confounding results from off-target activities.
Key Findings from Research Studies
- Lack of Inhibition : Studies have shown that this compound does not affect histone methylation levels or gene expression profiles associated with EZH2 activity. For instance, while UNC1999 significantly reduces H3K27me3 levels and induces differentiation in leukemia cells, this compound does not produce such effects .
- Cell-Based Assays : In various cell-based studies, this compound has been used to validate the specificity of other compounds. Its lack of biological activity confirms that observed changes in cellular behavior are due to the active inhibitors rather than nonspecific effects .
- Role in Research Design : The design of this compound as a negative control has been instrumental in studies investigating epigenetic regulation in cancer. By providing a baseline for comparison, researchers can better interpret the results obtained from potent EZH2 inhibitors .
Case Studies
Several studies have utilized this compound to delineate the biological activities of other compounds:
- Study on MLL-Rearranged Leukemia : In research focused on mixed lineage leukemia (MLL), the differential effects of UNC1999 and this compound were highlighted. While UNC1999 led to significant reductions in H3K27me3 and promoted apoptosis in leukemic cells, this compound showed no such activity, underscoring its role as a control compound .
- Epigenetic Modulation Studies : In investigations into epigenetic modifiers, researchers employed this compound alongside other inhibitors to confirm that observed gene derepression was specifically due to targeted inhibition rather than off-target effects .
Comparative Data Table
Compound | IC50 (nM) | Biological Activity | Role |
---|---|---|---|
UNC1999 | 62 | Potent inhibitor of EZH2/EZH1 | Active therapeutic |
This compound | 13,000 ± 3,000 | No significant biological effect | Negative control |
Eigenschaften
IUPAC Name |
N-[(1,6-dimethyl-2-oxo-4-propylpyridin-3-yl)methyl]-N-methyl-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQHIRDVVFJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(C(=C1)C)C)CN(C)C(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of UNC2400 in studying EZH2 and EZH1?
A: this compound serves as a negative control compound in research studying the effects of EZH2 and EZH1 inhibition []. It is structurally similar to the active inhibitor UNC1999 but possesses significantly lower potency (>1,000-fold) []. Researchers use this compound to distinguish between on-target effects of EZH2/EZH1 inhibition by UNC1999 and any potential off-target effects unrelated to these enzymes.
Q2: How does the activity of this compound compare to UNC1999 in cellular assays?
A: this compound does not exhibit the same cellular effects as UNC1999. For example, unlike UNC1999, this compound does not induce changes in global H3K27me3/2 levels, affect the expression of polycomb target genes, or impact the growth of MLL-rearranged leukemia cells [, ]. This difference in activity highlights the specificity of UNC1999 for EZH2 and EZH1 and supports the use of this compound as a negative control in related research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.